Tenatoprazole, (R)-

Description

BenchChem offers high-quality Tenatoprazole, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tenatoprazole, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

705969-00-2 |

|---|---|

Molecular Formula |

C16H18N4O3S |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

5-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-imidazo[4,5-b]pyridine |

InChI |

InChI=1S/C16H18N4O3S/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16/h5-7H,8H2,1-4H3,(H,18,19,20)/t24-/m1/s1 |

InChI Key |

ZBFDAUIVDSSISP-XMMPIXPASA-N |

Isomeric SMILES |

CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C(N2)C=CC(=N3)OC |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Deep Dive: The Imidazopyridine Core of (R)-Tenatoprazole and its Advantages Over Traditional Benzimidazole Proton Pump Inhibitors

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional differences between the novel imidazopyridine-based proton pump inhibitor (PPI), (R)-Tenatoprazole, and the conventional benzimidazole-based PPIs. We will explore how the distinct chemical backbone of Tenatoprazole translates into a unique pharmacokinetic and pharmacodynamic profile, offering potential clinical advantages, particularly in the context of nocturnal acid control. This document will delve into the comparative data, detailed experimental methodologies, and the underlying biochemical pathways.

The Architectural Shift: Imidazopyridine vs. Benzimidazole Core

The fundamental difference between Tenatoprazole and first-generation PPIs like omeprazole, lansoprazole, and esomeprazole lies in their core heterocyclic structure. Traditional PPIs are built upon a benzimidazole ring system, whereas Tenatoprazole possesses an imidazopyridine ring.[1] This seemingly subtle alteration has profound implications for the drug's metabolic stability and duration of action.

The imidazopyridine moiety in Tenatoprazole is less susceptible to metabolic degradation by the cytochrome P450 enzyme system, particularly CYP2C19 and CYP3A4, which are the primary metabolic pathways for benzimidazole PPIs.[1] This reduced rate of metabolism is a key factor contributing to Tenatoprazole's significantly longer plasma half-life.

Comparative Pharmacokinetics and Pharmacodynamics

The structural divergence between the two classes of PPIs leads to notable differences in their pharmacokinetic and pharmacodynamic parameters. Tenatoprazole's extended plasma half-life is a defining characteristic that underpins its prolonged duration of acid suppression.

Table 1: Comparative Pharmacokinetic Properties

| Parameter | (R)-Tenatoprazole | Benzimidazole PPIs (e.g., Esomeprazole) | Reference(s) |

| Core Structure | Imidazopyridine | Benzimidazole | [1] |

| Plasma Half-life (t½) | Approximately 7-9 hours | Approximately 1-1.5 hours | [2] |

| Metabolism | Slower, less dependent on CYP2C19 | Rapid, primarily by CYP2C19 and CYP3A4 | [1] |

Table 2: Comparative Pharmacodynamic Properties (Data from studies comparing Tenatoprazole 40 mg and Esomeprazole 40 mg)

| Parameter | (R)-Tenatoprazole (40 mg) | Esomeprazole (40 mg) | Reference(s) |

| Median 24-hour intragastric pH | ~4.8 | ~4.1 | |

| % Time with intragastric pH > 4 (24 hours) | ~69% | ~58% | |

| Median nighttime intragastric pH | ~4.9 | ~3.2 | |

| % Time with intragastric pH > 4 (nighttime) | ~72% | ~42% |

Mechanism of Action: A Tale of Two Cysteines

All PPIs are prodrugs that require activation in the acidic environment of the parietal cell canaliculus.[3] They are converted to a reactive sulfenamide intermediate that forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase (the proton pump), thereby irreversibly inhibiting its function.[3]

However, the specific cysteine residues targeted can differ. While both Tenatoprazole and benzimidazole PPIs like pantoprazole bind to cysteine 813, Tenatoprazole also forms a stable bond with cysteine 822.[4][5] In contrast, omeprazole binds to cysteines 813 and 892, and lansoprazole to cysteines 813 and 321.[4] The binding of Tenatoprazole to cysteine 822, which is located deeper within the transmembrane domain, is thought to contribute to a more profound and sustained inhibition of the proton pump.[3]

Below is a diagram illustrating the signaling pathways that stimulate gastric acid secretion from parietal cells.

Caption: Signaling pathways leading to gastric acid secretion.

Experimental Protocols

In Vitro H+/K+-ATPase Inhibition Assay

This assay is crucial for determining the inhibitory potential of PPIs directly on the proton pump.

Materials:

-

Isolated H+/K+-ATPase vesicles from hog gastric mucosa.

-

PPI compound (e.g., (R)-Tenatoprazole, Esomeprazole) dissolved in a suitable solvent (e.g., DMSO).

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4).

-

ATP solution (2 mM).

-

MgCl2 (2 mM).

-

KCl (10 mM).

-

Reagents for phosphate determination (e.g., Fiske-Subbarow reagent).

-

Spectrophotometer.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, MgCl2, KCl, and the isolated H+/K+-ATPase vesicles.

-

Add varying concentrations of the PPI to the reaction mixture and pre-incubate for a specified time (e.g., 30 minutes) at 37°C to allow for acid activation and binding.

-

Initiate the enzymatic reaction by adding ATP.

-

Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.

-

Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).

-

Quantify the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method, such as the Fiske-Subbarow method, and measure the absorbance with a spectrophotometer.[6]

-

The percentage of inhibition is calculated by comparing the phosphate release in the presence of the PPI to the control (without PPI).

24-Hour Intragastric pH Monitoring

This clinical trial methodology is the gold standard for assessing the pharmacodynamic effect of acid-suppressing drugs in vivo.

Procedure:

-

Subject Preparation: Healthy volunteers or patients are enrolled. They are typically required to be Helicobacter pylori negative and to have a washout period from any other acid-suppressing medication.[7]

-

Probe Placement: A pH-sensitive probe is inserted through the nostril and positioned in the stomach, typically 10 cm below the lower esophageal sphincter. The correct placement is often verified by fluoroscopy or by observing a sharp drop in pH as the probe enters the stomach.[7]

-

Data Recording: The probe is connected to a portable data logger that records the intragastric pH continuously for 24 hours.

-

Standardization: Subjects follow a standardized meal and activity schedule to ensure comparability between study periods. This includes specified times for meals, snacks, and sleep.[7]

-

Data Analysis: The recorded pH data is analyzed to determine key parameters such as the median 24-hour pH, the percentage of time the pH remains above a certain threshold (e.g., pH 4), and specific analyses for daytime and nighttime periods.

Visualizing the Drug Development and Evaluation Workflow

The development and comparative analysis of a novel PPI like (R)-Tenatoprazole follows a structured workflow from preclinical evaluation to clinical trials.

Caption: Workflow for PPI development and evaluation.

Conclusion

The imidazopyridine backbone of (R)-Tenatoprazole represents a significant advancement in the design of proton pump inhibitors. Its distinct chemical structure confers a more favorable pharmacokinetic profile, characterized by a longer plasma half-life and slower metabolism compared to traditional benzimidazole PPIs. This translates to a more sustained and profound inhibition of gastric acid secretion, particularly during the critical nighttime hours. The data presented in this guide underscore the potential of (R)-Tenatoprazole to offer improved acid control for patients with acid-related disorders. Further research and clinical evaluation are warranted to fully elucidate the clinical benefits of this next-generation proton pump inhibitor.

References

- 1. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 2. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajpp.in [ajpp.in]

- 4. researchgate.net [researchgate.net]

- 5. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nth.nhs.uk [nth.nhs.uk]

An In-depth Technical Guide to (R)-Tenatoprazole as a Proton Pump Inhibitor Prodrug

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of (R)-Tenatoprazole, a proton pump inhibitor (PPI) with a unique chemical structure and prolonged duration of action. It details the mechanism of action, pharmacokinetic and pharmacodynamic properties, and relevant experimental methodologies.

Introduction

Proton pump inhibitors (PPIs) are a cornerstone in the management of acid-related gastrointestinal disorders by potently suppressing gastric acid secretion.[1] They function as prodrugs, requiring activation in the acidic environment of the stomach's parietal cells to inhibit the H+/K+ ATPase, the final step in acid production.[[“]][3] Tenatoprazole is a novel PPI distinguished by its imidazopyridine ring, which replaces the benzimidazole moiety common to other PPIs like omeprazole and lansoprazole.[4][5][6] This structural modification significantly reduces its rate of metabolism, resulting in a plasma half-life approximately seven times longer than that of other PPIs.[6][7]

Like many PPIs, Tenatoprazole is a chiral molecule, and its enantiomers, (R)- and (S)-Tenatoprazole, exhibit distinct pharmacokinetic profiles.[7] This guide focuses on the (R)-enantiomer, exploring its chemical properties, mechanism of action, and the preclinical and clinical data that define its profile as a long-acting acid suppressant.

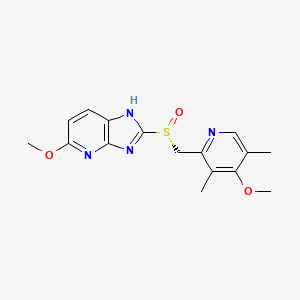

Chemical Structure and Properties

(R)-Tenatoprazole is the R-enantiomer of 5-methoxy-2-{[(4-methoxy-3,5-dimethyl-2-pyridyl)-methyl]-sulfinyl}-imidazo-[4,5-b]-pyridine.[8] The key structural feature is the imidazopyridine core, which contributes to its altered metabolic stability and prolonged plasma residence time.[6] The chirality resides at the sulfur atom of the sulfoxide group.

Caption: Chemical structure of (R)-Tenatoprazole.

Mechanism of Action

Prodrug Activation

(R)-Tenatoprazole is administered as an inactive prodrug.[4] As a weak base, it crosses cell membranes and selectively accumulates in the highly acidic secretory canaliculi of gastric parietal cells.[[“]][3] In this acidic environment (pH < 2), the drug undergoes a two-step protonation, followed by a chemical rearrangement to form a reactive tetracyclic sulfenamide intermediate.[[“]][4] This acid-catalyzed conversion is the rate-limiting step for its inhibitory action.

Caption: Acid-catalyzed activation of (R)-Tenatoprazole in parietal cells.

Irreversible Inhibition of H+/K+ ATPase

The activated sulfenamide form of Tenatoprazole acts as a potent, irreversible inhibitor of the gastric H+/K+ ATPase (the proton pump).[1][9] It forms covalent disulfide bonds with specific cysteine residues on the alpha-subunit of the pump that are accessible from the gastric lumen.[4] Tenatoprazole has been shown to bind to Cys813 and Cys822.[4][6][10] The formation of a disulfide bond at Cys822, located within a transmembrane segment, confers a particularly stable and irreversible inhibition that is resistant to reversal by reducing agents like glutathione.[4][10] This covalent modification locks the enzyme in an inactive conformation, thereby blocking the transport of H+ ions into the gastric lumen and profoundly inhibiting acid secretion.[11]

Caption: Irreversible inhibition of the gastric H+/K+ ATPase by activated (R)-Tenatoprazole.

Quantitative Data

In Vitro and In Vivo Activity

Tenatoprazole demonstrates potent inhibition of the proton pump both in vitro and in vivo. The binding stoichiometry indicates the molar amount of the drug required to inhibit a given amount of the enzyme.

| Parameter | Value | Species/System | Reference |

| IC₅₀ (Proton Transport) | 3.2 µM | Hog/Dog Gastric Microsomes | [4][12] |

| In Vitro Binding Stoichiometry | 2.6 nmol/mg enzyme | Hog Gastric Microsomes | [4][10] |

| In Vivo Binding Stoichiometry | 2.9 nmol/mg enzyme | Dog Gastric Mucosa | [4][10] |

| Half-life of Binding Decay (Cys813) | 3.9 hours | In Vitro | [4][10] |

Pharmacokinetics and Metabolism

The metabolism of Tenatoprazole is stereoselective and primarily occurs in the liver via cytochrome P450 enzymes. The (R)-isomer is metabolized predominantly by CYP2C19, with a lesser contribution from CYP3A4.[5][7] In contrast, the (S)-isomer is metabolized more slowly by both CYP2C19 and CYP3A4, leading to a significantly longer mean residence time.[7]

The following table summarizes pharmacokinetic data from a study in Wistar rats following a single oral dose of racemic Tenatoprazole.

| Parameter | (+)-Tenatoprazole | (-)-Tenatoprazole | Unit | Reference |

| Cₘₐₓ | Significantly greater | Lower | ng/mL | [13] |

| AUC₀-∞ | 7.5-fold greater | Lower | ng·h/mL | [13] |

| t₁/₂ | Significantly longer | Shorter | h | [13] |

| CL/F | Significantly lower | Higher | L/h/kg | [13] |

Note: The study uses (+)- and (-)- notation. While often corresponding to R and S, this is not guaranteed without experimental confirmation. The data clearly show significant enantioselective pharmacokinetics.

Metabolic studies using human liver microsomes have characterized the enzymatic formation of R- and S-tenatoprazole from its sulfide metabolite, catalyzed by CYP3A4.

| Parameter | (R)-Tenatoprazole Formation | (S)-Tenatoprazole Formation | Unit | Reference |

| Kₘ | 59 | 66 | µM | [7] |

| k꜀ₐₜ | 4.0 | 2.7 | min⁻¹ | [7] |

| Catalytic Efficiency (k꜀ₐₜ/Kₘ) | 0.068 | 0.041 | µM⁻¹min⁻¹ | [7] |

Comparative Pharmacodynamics

Clinical studies have primarily focused on the S-enantiomer (S-tenatoprazole-Na) due to its slower metabolism and longer residence time. The data are nonetheless valuable for understanding the potential of the tenatoprazole scaffold. A study in healthy male subjects compared S-tenatoprazole-Na with esomeprazole.

| Parameter (Day 5, 24-h) | S-tenatoprazole-Na (60 mg) | S-tenatoprazole-Na (90 mg) | Esomeprazole (40 mg) | Reference |

| Median Intragastric pH | 5.19 | 5.34 | 4.76 | [14] |

| % Time with pH > 4 | 77% | 80% | 63% | [14] |

| Nocturnal Acid Breakthrough | 43.3% of subjects | 54.8% of subjects | 90.3% of subjects | [14] |

These results highlight the superior and more prolonged acid suppression, particularly during nocturnal periods, afforded by the long-acting tenatoprazole structure.[14]

Experimental Protocols

Synthesis Overview

An improved, scalable synthesis of Tenatoprazole has been reported.[15] The key steps involve:

-

Coupling: Reaction of 2-mercapto-5-methoxyimidazo[4,5-b]pyridine with 2-chloromethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride to yield the sulfide intermediate.

-

Oxidation: Subsequent stereoselective oxidation of the sulfide intermediate using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) to produce the sulfoxide product, Tenatoprazole.[15] The process is reported to achieve high purity (99.8% by HPLC) without extensive purification.[15]

Enantioselective Pharmacokinetic Analysis Workflow

The pharmacokinetic properties of Tenatoprazole enantiomers in rats were characterized using a sequential achiral and chiral liquid chromatographic method.[13] The general workflow is outlined below.

Caption: Experimental workflow for determining the pharmacokinetics of Tenatoprazole enantiomers.

Methodology Summary:

-

Dosing: A single oral dose of racemic Tenatoprazole (e.g., 5 mg/kg) is administered to rats.[13]

-

Sample Collection: Blood samples are collected at predetermined time points.

-

Extraction: The drug is extracted from a small plasma aliquot (e.g., 100 µL) using a one-step liquid-liquid extraction with an organic solvent mixture.[13]

-

Analysis: The extract is analyzed using a validated high-performance liquid chromatography (HPLC) system equipped with both an achiral column (to determine total drug concentration) and a chiral column (to separate and quantify the individual enantiomers).

-

Data Processing: Plasma concentration-time data for each enantiomer are analyzed using noncompartmental methods to determine key pharmacokinetic parameters.[13]

Conclusion

(R)-Tenatoprazole is a structurally distinct proton pump inhibitor prodrug. Its imidazopyridine core confers a significantly longer plasma half-life compared to traditional benzimidazole-based PPIs. The mechanism of action follows the established pathway of acid-catalyzed activation and subsequent irreversible covalent inhibition of the gastric H+/K+ ATPase. Preclinical studies demonstrate marked stereoselectivity in its pharmacokinetics, a critical consideration for drug development. While clinical development has focused on the S-enantiomer, the data collectively underscore the potential of the Tenatoprazole scaffold to provide more profound and sustained 24-hour acid control, addressing clinical needs such as nocturnal acid breakthrough that remain a challenge with current therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. How Do Proton Pump Inhibitors Work - Consensus Academic Search Engine [consensus.app]

- 3. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 7. Roles of Human Liver Cytochrome P450 Enzymes in Tenatoprazole Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

- 10. Characterization of the inhibitory activity of tenatoprazole on the gastric H+,K+ -ATPase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. selleckchem.com [selleckchem.com]

- 13. Determination of tenatoprazole enantiomers and their enantioselective pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The pharmacodynamics and pharmacokinetics of S-tenatoprazole-Na 30 mg, 60 mg and 90 mg vs. esomeprazole 40 mg in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A-Technical-Guide-to-the-Discovery-and-Synthesis-of-(R)-Tenatoprazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tenatoprazole is a notable proton pump inhibitor (PPI) distinguished by its imidazo[4,5-b]pyridine core, which confers a significantly longer plasma half-life compared to conventional benzimidazole-based PPIs.[1][2][3] Like other sulfoxide drugs, tenatoprazole is chiral and exists as two enantiomers, (R)- and (S)-tenatoprazole.[4] Recent research has focused on isolating these enantiomers to investigate their distinct pharmacokinetic and pharmacodynamic profiles, with the goal of developing more effective and targeted therapies for acid-related disorders.[4] This guide provides a detailed overview of the discovery and, critically, the enantioselective synthesis of the (R)-enantiomer of tenatoprazole, presenting methodologies, quantitative data, and mechanistic insights relevant to drug development professionals.

Introduction to Tenatoprazole and Chirality

Tenatoprazole, chemically known as 5-methoxy-2-{(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]sulfinyl}-1H-imidazo[4,5-b]pyridine, is a potent inhibitor of the gastric H+/K+-ATPase (proton pump).[3][5] Its unique imidazopyridine structure slows its metabolism, leading to a prolonged duration of action and more stable inhibition of gastric acid secretion, particularly at night.[1][2][3]

The chirality of tenatoprazole arises from the stereogenic sulfur atom in the sulfoxide group.[6] The two resulting enantiomers, (R)- and (S)-tenatoprazole, can exhibit different pharmacokinetic and metabolic behaviors.[4] For instance, studies have suggested that the (R)-isomer of tenatoprazole is metabolized predominantly by the CYP2C19 enzyme, while the (S)-isomer is metabolized by both CYP2C19 and CYP3A4.[2] Such differences provide a strong rationale for the development of single-enantiomer drugs, which can offer improved efficacy and safety profiles over racemic mixtures.[1]

Enantioselective Synthesis of (R)-Tenatoprazole

The core challenge in producing a single enantiomer of a chiral sulfoxide is achieving high enantioselectivity in the oxidation of the prochiral sulfide precursor. Asymmetric oxidation is the preferred industrial method over chiral resolution, which involves separating enantiomers from a racemic mixture and results in a theoretical maximum yield of only 50%.[7]

Asymmetric Oxidation Strategy

A common and effective method for the enantioselective synthesis of drugs like esomeprazole ((S)-omeprazole) and, by extension, tenatoprazole enantiomers, is the metal-catalyzed asymmetric oxidation of the corresponding sulfide precursor.[8][9] This approach utilizes a chiral ligand to direct the stereochemical outcome of the oxidation reaction. While specific protocols for (R)-tenatoprazole are proprietary, a well-established analogous methodology involves a titanium or iron-catalyzed system.

A patented method for producing the (+)-enantiomer of tenatoprazole (designated as the (R)-enantiomer) involves an asymmetric oxidation process using a chiral titanium complex.[4] This process achieves high enantiomeric excess (ee).

Detailed Experimental Protocol (Adapted from Patented Methods)

The following protocol describes a representative enantioselective oxidation for producing (R)-tenatoprazole.

Step 1: Catalyst Formation

-

To an inert, dry reaction vessel under a nitrogen atmosphere, add toluene.

-

Add titanium(IV) isopropoxide.

-

Add (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL) as the chiral ligand.[4]

-

Stir the mixture at a controlled temperature to form the chiral titanium complex.

Step 2: Asymmetric Oxidation

-

In a separate vessel, dissolve the prochiral sulfide precursor, 5-methoxy-2-{[4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio}-1H-imidazo[4,5-b]pyridine, in an appropriate organic solvent such as toluene or dichloromethane.

-

Add the pre-formed chiral titanium catalyst solution to the sulfide solution.

-

Cool the reaction mixture to a precisely controlled low temperature (e.g., -5 to 0°C) to maximize enantioselectivity.

-

Slowly add an oxidizing agent, such as cumene hydroperoxide or diisopropyl ethylamine, to the reaction mixture while maintaining the low temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Step 3: Work-up and Purification

-

Once the reaction is complete, quench the reaction by adding a suitable quenching agent, such as an aqueous solution of sodium thiosulfate.

-

Allow the mixture to warm to room temperature.

-

Separate the organic and aqueous layers.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to yield the crude (R)-tenatoprazole.

-

Purify the crude product by crystallization or column chromatography to obtain highly pure (R)-tenatoprazole.

Synthesis Workflow Diagram

Caption: Workflow for the enantioselective synthesis of (R)-Tenatoprazole.

Quantitative Data and Analysis

The success of an enantioselective synthesis is measured by its yield and, most importantly, its enantiomeric excess (ee).

Reaction Parameters and Results

| Parameter | Value / Condition | Reference |

| Chiral Ligand | (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL) | [4] |

| Catalyst Metal | Titanium(IV) | [4] |

| Oxidant | Cumene Hydroperoxide | Generic PPI Synthesis |

| Solvent | Toluene | [4] |

| Reaction Temperature | -5 to 0 °C | [10] |

| Achieved Enantiomeric Excess (ee) | ~80% | [4] |

| Overall Yield | >70% | [11] |

Note: Data is compiled from patented literature and analogous, well-documented PPI syntheses.

Chiral HPLC Analysis

Determining the enantiomeric purity of the final product is critical. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).

Protocol: Chiral HPLC for Tenatoprazole Enantiomers A reliable method for the chiral separation of tenatoprazole enantiomers has been established using a vancomycin-bonded chiral stationary phase.[12]

| Parameter | Condition |

| Column | Chirobiotic V (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | 0.02 mol/L Ammonium Acetate Buffer (pH 6.0) : Tetrahydrofuran (93:7, v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 20 °C |

| Detection | UV at an appropriate wavelength |

| Resolution (Rs) | 1.68 (baseline separation) |

Source: Adapted from Se Pu. 2007 Sep;25(5):732-4.[12]

Under these conditions, the (R)- and (S)-enantiomers are well-resolved, allowing for accurate quantification of the enantiomeric excess.

Mechanism of Action: Proton Pump Inhibition

All PPIs, including (R)-tenatoprazole, are prodrugs that require activation in an acidic environment.[3][5] The mechanism involves the inhibition of the final step of gastric acid secretion.

-

(R)-Tenatoprazole Absorption: The orally administered drug is absorbed into the bloodstream.

-

Accumulation in Parietal Cells: Due to its basic nature, the drug accumulates in the highly acidic secretory canaliculi of gastric parietal cells.

-

Acid-Catalyzed Activation: The acidic environment catalyzes the conversion of tenatoprazole into a reactive tetracyclic sulfenamide intermediate.[6]

-

Covalent Bonding: This activated form then forms a stable disulfide bond with cysteine residues (specifically Cys813 and Cys822) on the luminal side of the H+/K+-ATPase pump.[5][6]

-

Inhibition: The covalent modification irreversibly inactivates the proton pump, thereby inhibiting the secretion of H+ ions into the gastric lumen.

Signaling Pathway Diagram

References

- 1. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. US7507746B2 - Enantiomer of tenatoprazole and the use thereof in therapy - Google Patents [patents.google.com]

- 5. selleckchem.com [selleckchem.com]

- 6. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of Esomeprazole and Related Proton Pump Inhibitors through Iron-Catalyzed Enantioselective Sulfoxidation [acs.figshare.com]

- 10. rjpbcs.com [rjpbcs.com]

- 11. researchgate.net [researchgate.net]

- 12. [Chiral separation of tenatoprazole enantiomers using high performance liquid chromatography on vacomycin-bonded chiral stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-Tenatoprazole: A Comprehensive Technical Guide to its Chemical Stability and Degradation Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the chemical stability and degradation profile of (R)-Tenatoprazole, a proton pump inhibitor. The information presented herein is crucial for understanding the molecule's intrinsic stability, identifying potential degradation pathways, and developing robust, stability-indicating analytical methods essential for formulation development and regulatory compliance.

Chemical Stability Overview

(R)-Tenatoprazole, a chiral sulfoxide, is susceptible to degradation under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. Forced degradation studies have revealed that the molecule is particularly sensitive to acidic, neutral, and oxidative environments. Mild degradation is observed under basic conditions, while the drug exhibits relative stability in its solid form.

A key characteristic of tenatoprazole is its spontaneous, non-enzymatic degradation to tenatoprazole sulfide at neutral pH.[1] This transformation is a critical consideration in formulation and analytical method development.

Quantitative Degradation Summary

The following table summarizes the quantitative data obtained from forced degradation studies on tenatoprazole. These studies are instrumental in establishing the drug's intrinsic stability and in the development of stability-indicating analytical methods.

| Stress Condition | Reagent/Parameters | Duration | (R)-Tenatoprazole Remaining (%) | Key Degradation Products |

| Acidic Hydrolysis | 0.1 M Hydrochloric Acid | 30 minutes | 40% | Degradation Products |

| 0.01 M Hydrochloric Acid | 4 hours | Complete Degradation | Degradation Products | |

| Basic Hydrolysis | 1 M Sodium Hydroxide | 4 hours at 80°C | ~80% | Degradation Products |

| Oxidative Degradation | 30% Hydrogen Peroxide | 1 hour | 40% | Tenatoprazole Sulfone and other oxidative degradants |

| Photolytic Degradation | Exposure to Solar Light | 1 hour | <80% | Photodegradation Products |

| Thermal Degradation | Solid State | 2 months at 50°C | Stable | Not Applicable |

| Neutral Hydrolysis | Neutral pH | 12 hours | 4.4% | Tenatoprazole Sulfide (94.8% conversion) |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established practices for forced degradation studies as per ICH guidelines.

Forced Degradation Studies

Objective: To generate potential degradation products of (R)-Tenatoprazole under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

General Procedure: A stock solution of (R)-Tenatoprazole is prepared and subjected to the following stress conditions. Samples are withdrawn at appropriate time points, neutralized (if necessary), diluted to a suitable concentration, and analyzed by a validated stability-indicating HPLC method.

-

Acidic Hydrolysis: (R)-Tenatoprazole solution is treated with 0.1 M and 0.01 M hydrochloric acid and refluxed.

-

Basic Hydrolysis: (R)-Tenatoprazole solution is treated with 1 M sodium hydroxide and heated.

-

Oxidative Degradation: (R)-Tenatoprazole solution is treated with 30% (v/v) hydrogen peroxide at room temperature.

-

Photolytic Degradation: (R)-Tenatoprazole solution and solid drug substance are exposed to UV and visible light.

-

Thermal Degradation: The solid drug substance is subjected to dry heat.

-

Neutral Hydrolysis: (R)-Tenatoprazole is dissolved in purified water and refluxed.

Stability-Indicating HPLC Method

A robust stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Photodiode Array (PDA) detection is essential for separating and quantifying (R)-Tenatoprazole from its degradation products.

-

Column: Kromasil C18 (250 mm × 4.6 mm, 5.0 μm particle size)[2]

-

Mobile Phase: A mixture of methanol, tetrahydrofuran (THF), and acetate buffer (pH 6.0) in the ratio of 68:12:20 (v/v/v)[2]

-

Flow Rate: 1.0 mL/min[2]

-

Column Temperature: 45°C[2]

-

Detection Wavelength: 307 nm[2]

Degradation Profile and Pathways

The degradation of (R)-Tenatoprazole proceeds through several pathways depending on the stress condition applied. The primary degradation products identified are Tenatoprazole Sulfide and Tenatoprazole Sulfone.

-

Tenatoprazole Sulfide: This is a major degradation product, formed non-enzymatically and spontaneously at neutral pH.[1] It is also observed under other stress conditions.

-

Tenatoprazole Sulfone: This is the primary product of oxidative degradation.

The complete elucidation of all degradation products under each stress condition requires advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for structural characterization.

Visualizations

Experimental Workflow for Forced Degradation Studies

Caption: A flowchart illustrating the experimental workflow for forced degradation studies of (R)-Tenatoprazole.

Proposed Degradation Pathways of (R)-Tenatoprazole

Caption: Proposed degradation pathways of (R)-Tenatoprazole under various stress conditions.

References

(R)-Tenatoprazole Covalent Binding Sites in the Transmembrane Domain 5/6 of H+,K+-ATPase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interactions between (R)-Tenatoprazole, a proton pump inhibitor (PPI), and its target, the gastric H+,K+-ATPase. The focus is on the specific covalent binding sites located within the transmembrane (TM) helices 5 and 6 of the enzyme's alpha subunit. This document outlines the mechanism of action, presents key quantitative data, details the experimental methodologies used to identify these binding sites, and provides visual representations of the relevant pathways and workflows.

Introduction: Mechanism of Action

(R)-Tenatoprazole, a member of the imidazopyridine class of PPIs, acts as a prodrug that requires activation in an acidic environment.[1] In the acidic milieu of the parietal cell canaliculus, Tenatoprazole is converted to a reactive sulfenamide intermediate. This activated form then forms a covalent disulfide bond with specific cysteine residues on the luminal surface of the H+,K+-ATPase. This irreversible binding locks the enzyme in an inactive conformation, thereby inhibiting the final step of acid secretion.[1][2] The slow activation of Tenatoprazole is associated with its ability to form a highly stable, irreversible bond with a cysteine residue located deeper within the membrane domain, contributing to its prolonged duration of action.

Identification of Binding Sites

The primary covalent binding sites of Tenatoprazole have been identified as Cysteine 813 (Cys813) and Cysteine 822 (Cys822) , both located in the TM5/6 region of the H+,K+-ATPase alpha subunit.[1][2] Cys813 is situated in the extracellular loop between TM5 and TM6, making it readily accessible, while Cys822 is located within the transmembrane segment 6.[1][2]

The binding to Cys813 is characterized as being relatively rapid, but also reversible to some extent, with a reported half-life of 3.9 hours.[1][2] In contrast, the covalent bond formed with Cys822 is considered more stable and is associated with a sustained, irreversible inhibition of the enzyme.[1][2]

Quantitative Binding Data

The interaction of (R)-Tenatoprazole with H+,K+-ATPase has been quantified in several studies. The following table summarizes key binding parameters.

| Parameter | Value | Species/System | Reference |

| Binding Stoichiometry (in vitro) | 2.6 nmol/mg of enzyme | Hog gastric H+,K+-ATPase | [1][2] |

| Binding Stoichiometry (in vivo) | 2.9 nmol/mg of enzyme | Rat gastric H+,K+-ATPase | [1][2] |

| IC50 for H+,K+-ATPase Inhibition | 3.2 µM | Not specified | |

| Half-life of Binding at Cys813 | 3.9 hours | Not specified | [1][2] |

Experimental Protocols

The identification of the Cys813 and Cys822 binding sites was primarily achieved through a combination of protein chemistry techniques, including enzymatic digestion and mass spectrometry, following the labeling of the H+,K+-ATPase with a radiolabeled or tagged form of Tenatoprazole.

Tryptic and Thermolysin Digestion for Binding Site Mapping

A common workflow to identify the specific amino acid residues involved in covalent drug binding is outlined below.

Objective: To isolate and identify the peptide fragments of H+,K+-ATPase that are covalently modified by (R)-Tenatoprazole.

Methodology:

-

Preparation of Labeled H+,K+-ATPase:

-

Gastric H+,K+-ATPase-rich membrane vesicles are isolated from an appropriate source (e.g., hog or rat stomach).

-

The vesicles are incubated with radiolabeled ([14C] or [3H]) or tag-conjugated (R)-Tenatoprazole under conditions that promote the activation of the prodrug and covalent binding (i.e., acidic pH).

-

Unbound inhibitor is removed by washing or size-exclusion chromatography.

-

-

Enzymatic Digestion:

-

The labeled H+,K+-ATPase is subjected to proteolytic digestion using sequence-specific proteases.

-

Trypsin: Cleaves C-terminal to lysine and arginine residues. A typical digestion is performed at 37°C for several hours to overnight in a buffer of pH 8.0. The enzyme-to-substrate ratio is generally between 1:20 to 1:100 (w/w).

-

Thermolysin: A thermostable metalloproteinase that preferentially cleaves at the N-terminus of hydrophobic residues. Digestion is often carried out at elevated temperatures (e.g., 60-70°C) for a shorter duration (e.g., 1-4 hours) in a buffer containing calcium chloride to maintain enzyme activity.

-

-

-

Peptide Separation and Analysis:

-

The resulting peptide mixture is separated using high-performance liquid chromatography (HPLC), typically with a reverse-phase column.

-

Fractions are collected and analyzed for the presence of the radiolabel or tag.

-

The labeled peptide fractions are then subjected to further analysis by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to determine their amino acid sequence and pinpoint the exact site of modification (Cys813 and Cys822).

-

Site-Directed Mutagenesis

To confirm the functional importance of the identified cysteine residues, site-directed mutagenesis is employed.

Objective: To substitute Cys813 and Cys822 with a non-reactive amino acid (e.g., alanine or serine) and assess the impact on Tenatoprazole binding and inhibitory activity.

Methodology:

-

Generation of Mutant H+,K+-ATPase:

-

The cDNA encoding the H+,K+-ATPase alpha subunit is used as a template.

-

Using polymerase chain reaction (PCR)-based methods with specifically designed primers, the codons for Cys813 and Cys822 are individually or collectively changed to codons for alanine or another suitable amino acid.

-

The mutated cDNA is then expressed in a suitable host system (e.g., mammalian cells or insect cells) to produce the mutant enzyme.

-

-

Binding and Inhibition Assays:

-

The wild-type and mutant enzymes are isolated and their ability to bind Tenatoprazole is assessed, often using a radiolabeled drug.

-

The inhibitory potency of Tenatoprazole against the wild-type and mutant enzymes is determined by measuring the H+,K+-ATPase activity (e.g., via an ATP hydrolysis assay) at various drug concentrations to calculate the IC50 values. A significant increase in the IC50 for a mutant enzyme indicates the importance of the mutated residue for drug binding and inhibition.

-

Visualizing the Pathways and Workflows

To better illustrate the processes described above, the following diagrams are provided in the DOT language for Graphviz.

References

Spontaneous and Non-Enzymatic Formation of Tenatoprazole Sulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenatoprazole is a proton pump inhibitor (PPI) distinguished by its imidazopyridine ring structure, which contributes to a longer plasma half-life compared to traditional benzimidazole-based PPIs. A significant aspect of its metabolic and degradation profile is the formation of Tenatoprazole sulfide. Notably, this conversion can occur spontaneously and non-enzymatically. This technical guide provides a comprehensive overview of the non-enzymatic formation of Tenatoprazole sulfide, detailing the underlying chemistry, experimental protocols for its study, and relevant quantitative data. Understanding this pathway is crucial for drug stability, impurity profiling, and pharmacokinetic assessments.

The spontaneous degradation of Tenatoprazole to its sulfide derivative is a key transformation that occurs even in the absence of metabolic enzymes.[1] This desulfoxidation reaction is a major metabolic route and has been observed to proceed with high efficiency.[1]

Spontaneous Formation Pathway

The conversion of Tenatoprazole to Tenatoprazole sulfide is a reductive process where the sulfoxide group is reduced to a sulfide. While the precise mechanism of this spontaneous, non-enzymatic reduction in a physiological or aqueous environment is not fully elucidated in the literature, it is understood to be a degradation pathway influenced by the chemical environment.

Studies on the stability of Tenatoprazole have shown that it undergoes extensive degradation under neutral, acidic, and oxidative conditions, with milder degradation observed in basic conditions.[2][3] The formation of Tenatoprazole sulfide is a significant outcome of this degradation. In a study involving human liver microsomes but in the absence of the enzymatic cofactor NADPH, Tenatoprazole was observed to convert to Tenatoprazole sulfide with a yield of 94.8% after 12 hours, highlighting the robustness of this non-enzymatic pathway.[1]

Below is a diagram illustrating the non-enzymatic conversion of Tenatoprazole to Tenatoprazole Sulfide.

Quantitative Data Summary

The following table summarizes the key quantitative findings related to the non-enzymatic formation of Tenatoprazole sulfide from the reviewed literature.

| Parameter | Value | Conditions | Source |

| Conversion Yield | 94.8% | Incubation of 500 μM Tenatoprazole for 12 hours at 37°C in human liver microsomes (HLMs) without NADPH. | [1] |

| Remaining Tenatoprazole | 4.4% | After 12 hours of incubation in HLMs without NADPH. | [1] |

| Degradation Profile | Extensive Degradation | Neutral, acidic, and oxidative stress conditions. | [2][3] |

| Degradation Profile | Mild Degradation | Basic stress conditions. | [2][3] |

Experimental Protocols

This section provides detailed methodologies for studying the non-enzymatic formation of Tenatoprazole sulfide, based on forced degradation studies and analytical procedures described in the literature.

Protocol 1: Forced Degradation Study of Tenatoprazole

This protocol is adapted from the stability-indicating method development for Tenatoprazole.[2][3]

Objective: To induce and analyze the non-enzymatic degradation of Tenatoprazole to its sulfide and other degradants under various stress conditions.

Materials:

-

Tenatoprazole reference standard

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Hydrogen peroxide (3% v/v)

-

Methanol (HPLC grade)

-

Tetrahydrofuran (THF, HPLC grade)

-

Ammonium acetate buffer (pH 6.0)

-

Water (HPLC grade)

-

pH meter

-

HPLC system with a PDA detector

-

Kromasil C18 column (250 mm × 4.6 mm, 5.0 µm particle size) or equivalent

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Tenatoprazole in methanol at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 N HCl. Reflux for a specified period (e.g., 4 hours) at 80°C. Cool and neutralize with 0.1 N NaOH.

-

Basic Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH. Reflux for a specified period (e.g., 8 hours) at 80°C. Cool and neutralize with 0.1 N HCl.

-

Neutral Hydrolysis (Spontaneous Degradation in Aqueous Solution): To 1 mL of the stock solution, add 9 mL of water. Reflux for a specified period (e.g., 6 hours) at 80°C.

-

Oxidative Degradation: To 1 mL of the stock solution, add 9 mL of 3% H₂O₂. Keep at room temperature for a specified period (e.g., 24 hours).

-

Photolytic Degradation: Expose the powdered drug to UV light (254 nm) for 24 hours.

-

-

Sample Preparation for HPLC Analysis: After the specified stress period, dilute the samples with the mobile phase to a final concentration of approximately 100 µg/mL before injection into the HPLC system.

-

HPLC-PDA Analysis:

-

Mobile Phase: Methanol: THF: Acetate buffer (pH 6.0) in a ratio of 68:12:20 (v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 45°C.

-

Detection Wavelength: 307 nm.

-

Injection Volume: 20 µL.

-

Data Analysis: Analyze the chromatograms to identify and quantify the amount of undegraded Tenatoprazole and the formation of degradation products, including Tenatoprazole sulfide. The specificity of the method allows for the separation of Tenatoprazole from its degradants.

Protocol 2: Analysis of Spontaneous Conversion in a Biological Matrix (without enzymatic activity)

This protocol is based on the methodology used to demonstrate the non-enzymatic formation of Tenatoprazole sulfide in human liver microsomes.[1]

Objective: To quantify the spontaneous conversion of Tenatoprazole to Tenatoprazole sulfide in a biological matrix in the absence of enzymatic cofactors.

Materials:

-

Tenatoprazole

-

Human Liver Microsomes (HLMs)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

HPLC system with UV or MS detector

-

Gemini C18 column (150 x 4.6 mm, 5 µm) or equivalent

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tenatoprazole (e.g., 500 µM) and HLMs (e.g., 1 mg/mL) in potassium phosphate buffer (0.1 M, pH 7.4). Crucially, omit any NADPH generating system to prevent enzymatic metabolism.

-

Incubation: Incubate the reaction mixture at 37°C for a time course (e.g., 0, 2, 4, 8, 12 hours).

-

Reaction Termination and Sample Preparation: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge to precipitate the proteins.

-

HPLC Analysis:

-

Mobile Phase: Acetonitrile and 5 mM potassium phosphate buffer (pH 7.3) in a ratio of 25:75 (v/v).

-

Detection Wavelength: 302 nm.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: Appropriate volume of the supernatant.

-

Data Analysis: Quantify the concentrations of Tenatoprazole and Tenatoprazole sulfide at each time point by comparing the peak areas to those of analytical standards. Calculate the percentage conversion to Tenatoprazole sulfide over time.

Workflow and Logical Relationships

The following diagram illustrates the experimental workflow for investigating the spontaneous formation of Tenatoprazole sulfide.

References

Role of CYP2C19 and CYP3A4 in (R)-Tenatoprazole metabolism

An In-Depth Technical Guide on the Core Metabolism of (R)-Tenatoprazole: The Role of CYP2C19 and CYP3A4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenatoprazole is a proton pump inhibitor (PPI) that has been developed to treat acid-related disorders. As with many pharmaceuticals, its efficacy and potential for drug-drug interactions are heavily influenced by its metabolic pathways. This technical guide provides a detailed overview of the metabolism of the (R)-enantiomer of tenatoprazole, with a specific focus on the pivotal roles played by cytochrome P450 enzymes CYP2C19 and CYP3A4. Understanding these pathways is critical for predicting its pharmacokinetic profile and for the continued development of safer and more effective therapeutic strategies.

(R)-Tenatoprazole undergoes metabolism primarily through two key enzymatic pathways: hydroxylation and sulfoxidation.[1][2] The principal enzymes responsible for these biotransformations in the human liver are CYP2C19 and CYP3A4.[1][2][3] CYP2C19 is the primary enzyme responsible for the hydroxylation of (R)-tenatoprazole, while CYP3A4 is mainly involved in its sulfoxidation.[1][3]

Metabolic Pathways of (R)-Tenatoprazole

The metabolism of (R)-tenatoprazole results in the formation of several key metabolites. The two primary enzymatic pathways are:

-

5'-Hydroxylation: This reaction is predominantly catalyzed by CYP2C19 and results in the formation of 5'-hydroxy tenatoprazole.[1][3]

-

Sulfoxidation: This pathway is mainly mediated by CYP3A4 and leads to the production of tenatoprazole sulfone.[1][3]

Additionally, tenatoprazole can spontaneously and non-enzymatically convert to tenatoprazole sulfide, which can then be further metabolized.[1][3]

Quantitative Analysis of Enzyme Kinetics

The kinetic parameters for the metabolism of (R)-tenatoprazole by CYP2C19 and CYP3A4 have been determined, providing insight into the efficiency of these metabolic pathways. The following table summarizes the key kinetic data for the formation of the major metabolites.

| Enzyme | Metabolite Formed | Km (μM) | kcat (min⁻¹) | kcat/Km (min⁻¹μM⁻¹) |

| CYP2C19 | 5'-OH Tenatoprazole | 23 | 4.0 | 0.174 |

| CYP3A4 | 5'-OH Tenatoprazole | 2300 | 6.3 | 0.0027 |

| CYP3A4 | Tenatoprazole Sulfone | 4000 | 2.7 | 0.00068 |

Data sourced from Le et al. (2022).

From this data, it is evident that CYP2C19 has a much higher affinity (lower Km) and catalytic efficiency (kcat/Km) for the 5'-hydroxylation of tenatoprazole compared to CYP3A4.[1] Although CYP3A4 can also produce 5'-OH tenatoprazole, its significantly higher Km value suggests this is a much less efficient pathway.[1] The formation of tenatoprazole sulfone is exclusively catalyzed by CYP3A4, though with a very high Km, indicating low affinity.[1]

Experimental Protocols

The following sections detail the methodologies employed in the in vitro studies of (R)-tenatoprazole metabolism.

Incubation with Recombinant Human P450 Enzymes

This experiment aims to determine the specific contribution of individual CYP enzymes to the metabolism of (R)-tenatoprazole.

-

Reaction Mixture:

-

Recombinant human P450 enzyme (CYP2C19 or CYP3A4): 0.20 μM

-

Cytochrome P450 reductase (CPR): 0.40 μM

-

(R)-Tenatoprazole: 0.10 mM

-

Potassium phosphate buffer: 0.10 M, pH 7.4

-

Total volume: 0.25 mL

-

-

Procedure:

-

The reaction is initiated by the addition of an NADPH-generating system (NGS).

-

The mixture is incubated at 37°C for a specified time.

-

The reaction is terminated by adding 0.50 mL of ice-chilled ethyl acetate.

-

An internal standard (e.g., omeprazole) is added to a final concentration of 20 μM.

-

The mixture is vortexed for 2 minutes and then centrifuged at 1000 x g for 20 minutes.

-

The organic layer is collected and dried under a stream of nitrogen gas.

-

The residue is redissolved in the mobile phase for HPLC analysis.

-

Analysis by High-Performance Liquid Chromatography (HPLC)

The quantification of tenatoprazole and its metabolites is performed using a validated HPLC method.

-

Chromatographic System:

-

Column: Gemini C18 column (4.6 × 150 mm, 5 μm)

-

Mobile Phase: A mixture of acetonitrile and 5 mM potassium phosphate buffer (pH 7.3) in a 25:75 (v/v) ratio.

-

Detection: UV detection at 302 nm.

-

-

Procedure:

-

The dried sample extract is reconstituted in 180 μL of the mobile phase.

-

A 30 μL aliquot is injected into the HPLC system.

-

Metabolites are identified by comparing their retention times with those of authentic standards.

-

Quantification is achieved by comparing the peak areas of the metabolites to a standard curve.

-

Conclusion

The metabolism of (R)-tenatoprazole is a well-defined process primarily governed by the activities of CYP2C19 and CYP3A4. CYP2C19 plays the major role in its clearance through the highly efficient 5'-hydroxylation pathway. CYP3A4 contributes to a lesser extent through sulfoxidation and a much less efficient hydroxylation pathway. A thorough understanding of these metabolic pathways, supported by the quantitative kinetic data and detailed experimental protocols presented, is essential for drug development professionals. This knowledge aids in predicting potential drug-drug interactions, understanding inter-individual variability in drug response due to genetic polymorphisms in CYP enzymes (particularly CYP2C19), and ultimately ensuring the safe and effective use of tenatoprazole in clinical practice.

References

Methodological & Application

Application Note: A Validated Chiral HPLC Method for the Quantification of (R)-Tenatoprazole

Introduction

Tenatoprazole is a proton pump inhibitor (PPI) that exists as a racemic mixture of two enantiomers, (R)-Tenatoprazole and (S)-Tenatoprazole. As with many chiral drugs, the enantiomers of Tenatoprazole may exhibit different pharmacokinetic and pharmacodynamic properties. Therefore, the ability to selectively quantify the (R)-enantiomer is crucial for research, drug development, and quality control purposes. This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation and quantification of (R)-Tenatoprazole.

The developed method utilizes a vancomycin-bonded chiral stationary phase to achieve baseline separation of the Tenatoprazole enantiomers.[1] The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for the routine analysis of (R)-Tenatoprazole in various sample matrices.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been optimized for the separation of Tenatoprazole enantiomers.

-

HPLC System: A Shimadzu LC 20 AT VP or equivalent system with a UV-Vis detector.

-

Column: Chirobiotic V (Vancomycin-bonded) column (150 mm x 4.6 mm, 5 µm).[1]

-

Mobile Phase: A mixture of 0.02 mol/L ammonium acetate buffer (pH 6.0) and tetrahydrofuran (93:7, v/v).[1]

-

Flow Rate: 0.5 mL/min.[1]

-

Column Temperature: 20°C.[1]

-

Injection Volume: 20 µL.[4]

2. Preparation of Solutions

-

Ammonium Acetate Buffer (0.02 mol/L, pH 6.0): Dissolve an appropriate amount of ammonium acetate in HPLC-grade water to make a 0.02 mol/L solution. Adjust the pH to 6.0 with acetic acid.

-

Mobile Phase Preparation: Mix the 0.02 mol/L ammonium acetate buffer (pH 6.0) and tetrahydrofuran in a 93:7 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[1]

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of racemic Tenatoprazole or (R)-Tenatoprazole reference standard in methanol to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.

3. Sample Preparation

The sample preparation procedure will vary depending on the matrix. For bulk drug substances, dissolve the sample in the mobile phase to achieve a concentration within the calibration range. For formulated products, a suitable extraction procedure may be required.

Method Validation Summary

The described HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.

| Parameter | Result |

| Linearity (Concentration Range) | 0.5 - 160 µg/mL[2][4][5] |

| Correlation Coefficient (r²) | > 0.999 |

| Resolution between Enantiomers | 1.68[1] |

| Precision (RSD %) | |

| - Retention Time | 0.48% for (S)-enantiomer, 0.49% for (R)-enantiomer[1] |

| - Peak Area | 0.45% for (S)-enantiomer, 0.55% for (R)-enantiomer[1] |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

| Accuracy (Recovery %) | To be determined |

Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of (R)-Tenatoprazole using the developed HPLC method.

Caption: Workflow for (R)-Tenatoprazole Quantification by Chiral HPLC.

Conclusion

The chiral HPLC method presented in this application note provides a reliable and efficient means for the quantification of (R)-Tenatoprazole. The use of a vancomycin-bonded chiral stationary phase allows for the successful separation of the enantiomers, and the method has been shown to be robust and reproducible. This protocol is well-suited for researchers, scientists, and drug development professionals working with Tenatoprazole and its enantiomers.

References

- 1. [Chiral separation of tenatoprazole enantiomers using high performance liquid chromatography on vacomycin-bonded chiral stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Validation of Stability Indicating RP-HPLC-PDA Method for Tenatoprazole and Its Application for Formulation Analysis and Dissolution Study [scirp.org]

- 3. sphinxsai.com [sphinxsai.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Application Note and Protocols for In Vitro Analysis of (R)-Tenatoprazole Inhibition of Proton Pump Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Tenatoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by targeting the gastric H+,K+-ATPase, the enzyme responsible for the final step in acid production. As a prodrug, Tenatoprazole is converted to its active sulfenamide form in the acidic environment of the parietal cell secretory canaliculi. This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+,K+-ATPase, leading to its irreversible inhibition.[1][2] In vitro studies are crucial for characterizing the inhibitory potential and mechanism of action of (R)-Tenatoprazole. This document provides detailed protocols for the in vitro analysis of (R)-Tenatoprazole's inhibitory effect on proton pump activity.

Mechanism of Action of (R)-Tenatoprazole

Tenatoprazole, an imidazopyridine derivative, requires an acidic environment for its conversion into the active inhibitor.[1] The active form covalently binds to cysteine residues, specifically Cys813 and Cys822, located in the transmembrane domain of the H+,K+-ATPase alpha-subunit.[2][3][4] This binding locks the enzyme in an inactive conformation, thereby inhibiting the transport of H+ ions into the gastric lumen. The inhibition by Tenatoprazole has been shown to be potent, with an IC50 value of 3.2 µM.[5] Both (R)- and (S)-enantiomers of Tenatoprazole exhibit similar binding stoichiometry, achieving approximately 88% inhibition.[5]

Diagram of the Signaling Pathway for (R)-Tenatoprazole Inhibition

Caption: Mechanism of (R)-Tenatoprazole action on the gastric proton pump.

Quantitative Data Summary

The inhibitory activity of (R)-Tenatoprazole on H+,K+-ATPase can be quantified and compared with other PPIs. The following table summarizes key in vitro parameters for Tenatoprazole.

| Parameter | Value | Reference |

| IC50 | 3.2 µM | [5] |

| Binding Stoichiometry | 2.6 nmol/mg of enzyme | [1][2] |

| Maximal Inhibition (in vitro) | ~88% | [5] |

| Target Cysteine Residues | Cys813 and Cys822 | [2][3][4] |

Experimental Protocols

Protocol 1: Isolation of H+,K+-ATPase-Rich Gastric Microsomes

This protocol describes the preparation of H+,K+-ATPase-enriched vesicles from hog gastric mucosa, a common source for in vitro proton pump analysis.

Materials:

-

Fresh or frozen hog stomachs

-

Homogenization Buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA

-

Gradient Buffer A: 37% (w/v) sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA

-

Gradient Buffer B: 10% (w/v) sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA

-

Dounce homogenizer

-

Ultracentrifuge and rotors

-

Cheesecloth

Procedure:

-

Thaw frozen hog stomachs overnight at 4°C.

-

Scrape the gastric mucosa from the muscular layer and wash with cold homogenization buffer.

-

Mince the mucosa and homogenize in 4 volumes of homogenization buffer using a Dounce homogenizer.

-

Filter the homogenate through several layers of cheesecloth.

-

Centrifuge the filtrate at 20,000 x g for 30 minutes to remove mitochondria and cell debris.

-

Collect the supernatant and centrifuge at 100,000 x g for 60 minutes to pellet the microsomes.

-

Resuspend the microsomal pellet in homogenization buffer.

-

Layer the resuspended microsomes onto a discontinuous sucrose gradient (Gradient Buffer A and B).

-

Centrifuge at 150,000 x g for 90 minutes.

-

Collect the H+,K+-ATPase-rich vesicles at the interface of the 10% and 37% sucrose layers.

-

Dilute the collected fraction with buffer and pellet by centrifugation at 100,000 x g for 60 minutes.

-

Resuspend the final pellet in a suitable buffer (e.g., 250 mM sucrose, 5 mM Tris-HCl pH 7.4) and store at -80°C.

-

Determine the protein concentration of the vesicle preparation using a standard method (e.g., Bradford assay).

Protocol 2: In Vitro H+,K+-ATPase Inhibition Assay

This assay measures the effect of (R)-Tenatoprazole on the ATP hydrolysis activity of the isolated H+,K+-ATPase. The activity is determined by measuring the amount of inorganic phosphate (Pi) released.

Materials:

-

H+,K+-ATPase-rich gastric microsomes (from Protocol 1)

-

Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2

-

(R)-Tenatoprazole stock solution (in DMSO)

-

ATP solution (2 mM)

-

Malachite Green Phosphate Assay Kit (or similar)

-

96-well microplate

-

Plate reader

Procedure:

-

Activation of (R)-Tenatoprazole: To mimic the acidic activation in the stomach, pre-incubate the desired concentrations of (R)-Tenatoprazole in an acidic buffer (pH 4.0) for 30 minutes at 37°C. Neutralize the solution before adding it to the assay.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

40 µL of Assay Buffer

-

10 µL of activated (R)-Tenatoprazole solution (at various concentrations) or vehicle control (DMSO in neutralized buffer).

-

10 µg of H+,K+-ATPase-rich microsomal protein.

-

-

Pre-incubate the plate at 37°C for 20 minutes.

-

Initiate Reaction: Start the enzymatic reaction by adding 10 µL of 2 mM ATP to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Terminate Reaction and Detect Phosphate: Stop the reaction and measure the released inorganic phosphate according to the instructions of the Malachite Green Phosphate Assay Kit. This typically involves adding the malachite green reagent, incubating for a specified time, and then measuring the absorbance at ~620 nm.

-

Data Analysis:

-

Construct a standard curve using the provided phosphate standards.

-

Calculate the amount of Pi released in each well.

-

Determine the percent inhibition for each concentration of (R)-Tenatoprazole relative to the vehicle control.

-

Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the in vitro analysis of (R)-Tenatoprazole.

Diagram of the Experimental Workflow

Caption: Workflow for in vitro H+,K+-ATPase inhibition assay.

References

- 1. repository.ias.ac.in [repository.ias.ac.in]

- 2. Preparation of gastric H+,K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The H+/ATP transport ratio of the (K+ + H+)-ATPase of pig gastric membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of (R)-Tenatoprazole

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) modeling of (R)-Tenatoprazole, a proton pump inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation to aid in the study of this compound.

Pharmacokinetic Data

The pharmacokinetics of Tenatoprazole are enantioselective, with the (S)-enantiomer being metabolized more slowly than the (R)-enantiomer.[1][2] This results in a longer mean residence time and improved tissue exposure for the (S)-enantiomer.[1] The (R)-enantiomer is primarily metabolized by CYP2C19 and to a lesser extent by CYP3A4, while the (S)-enantiomer is metabolized by both CYP2C19 and CYP3A4.[2]

Table 1: Enantioselective Pharmacokinetics of Tenatoprazole in Rats following a single 5 mg/kg oral dose of rac-Tenatoprazole. [3][4]

| Parameter | (+)-Tenatoprazole (R-enantiomer) | (-)-Tenatoprazole (S-enantiomer) |

| AUC (0-inf) (ng·h/mL) | 7.5 times greater than (-)-Tenatoprazole | Significantly lower than (+)-Tenatoprazole |

| Cmax (ng/mL) | Significantly greater than (-)-Tenatoprazole | Significantly lower than (+)-Tenatoprazole |

| t1/2 (h) | Significantly different from (-)-Tenatoprazole | Significantly different from (+)-Tenatoprazole |

| CL/F (L/h/kg) | Significantly different from (-)-Tenatoprazole | Significantly different from (+)-Tenatoprazole |

Pharmacodynamic Data

Studies in healthy male subjects have shown that S-tenatoprazole-Na produces a significantly greater and more prolonged dose-dependent 24-hour and nocturnal acid suppression compared to esomeprazole.[5]

Table 2: Pharmacodynamic Comparison of S-Tenatoprazole-Na and Esomeprazole in Healthy Male Subjects on Day 5. [5]

| Parameter | S-Tenatoprazole-Na (90 mg) | S-Tenatoprazole-Na (60 mg) | Esomeprazole (40 mg) |

| Median 24-h pH | 5.34 ± 0.45 | 5.19 ± 0.52 | 4.76 ± 0.82 |

| % Time with 24-h pH > 4 | 80 ± 11 | 77 ± 12 | 63 ± 11 |

| Median Nocturnal pH | 5.14 ± 0.64 | 4.94 ± 0.65 | 3.69 ± 1.18 |

| % Time with Nocturnal pH > 4 | 77 ± 12 | 73 ± 17 | 46 ± 17 |

| % Subjects with Nocturnal Acid Breakthrough | 54.8 | 43.3 | 90.3 |

| % Subjects with >16 hrs with pH > 4 | 87.1 | 83.3 | 41.9 |

Experimental Protocols

This protocol describes a validated HPLC method for the quantification of Tenatoprazole in rat plasma.[6]

3.1.1. Materials and Reagents

-

Tenatoprazole reference standard

-

Internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Tetrahydrofuran (THF)[7]

-

Acetate buffer (pH 6.0)[7]

-

Rat plasma

3.1.2. Chromatographic Conditions [6][7]

-

Column: Kromasil C18 (250 mm × 4.6 mm, 5.0 µm particle size)

-

Mobile Phase: Isocratic mixture of methanol, THF, and acetate buffer (68:12:20 v/v), pH adjusted to 6.0 with acetic acid

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 295 nm or 307 nm

-

Column Temperature: 45°C

3.1.3. Sample Preparation (Liquid-Liquid Extraction) [3][4][6]

-

To 100 µL of plasma, add the internal standard.

-

Add the extraction solvent (hexane-dichloromethane-isopropanol).

-

Vortex for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject into the HPLC system.

3.1.4. Method Validation [6]

-

Linearity: 20-6000 ng/mL

-

Lower Limit of Quantitation (LLOQ): 20 ng/mL

-

Precision (RSD%):

-

Within-batch: 1.4-5.8%

-

Between-batch: 2.9-6.3%

-

-

Accuracy:

-

Within-batch: 92.4-101.0%

-

Between-batch: 95.1-104.1%

-

3.2.1. Animals

-

Wistar rats

3.2.2. Dosing

-

Administer a single oral dose of 5 mg/kg rac-Tenatoprazole.

3.2.3. Sample Collection

-

Collect serial blood samples at predetermined time points post-dosing.

-

Process blood samples to obtain plasma.

-

Store plasma samples at -20°C until analysis.

3.2.4. Data Analysis

-

Analyze plasma drug concentrations for each enantiomer using a non-compartmental method.

Visualizations

Tenatoprazole is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells.

References

- 1. Is the required therapeutic effect always achieved by racemic switch of proton-pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Determination of tenatoprazole enantiomers and their enantioselective pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The pharmacodynamics and pharmacokinetics of S-tenatoprazole-Na 30 mg, 60 mg and 90 mg vs. esomeprazole 40 mg in healthy male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of tenatoprazole in rat plasma by HPLC: validation and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Detection of (R)-Tenatoprazole and its Metabolites by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenatoprazole is a proton pump inhibitor (PPI) that has been developed for the treatment of acid-related disorders. Like other PPIs, tenatoprazole is a chiral compound and exists as two enantiomers, (R)-Tenatoprazole and (S)-Tenatoprazole. The enantiomers of tenatoprazole exhibit different pharmacokinetic profiles, with the (S)-isomer being metabolized more slowly than the (R)-isomer.[1] The primary metabolism of tenatoprazole in humans is mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[1][2][3] This leads to the formation of three major metabolites: 5'-hydroxy tenatoprazole, tenatoprazole sulfide, and tenatoprazole sulfone.[1][2][3]

This document provides detailed application notes and protocols for the detection and quantification of (R)-Tenatoprazole and its primary metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology is essential for pharmacokinetic studies, drug metabolism research, and clinical monitoring.

Metabolic Pathway of (R)-Tenatoprazole

(R)-Tenatoprazole undergoes extensive metabolism in the liver. The hydroxylation at the 5'-position of the imidazopyridine ring is primarily catalyzed by CYP2C19, while CYP3A4 is mainly responsible for the sulfoxidation to tenatoprazole sulfone.[1][2] Tenatoprazole sulfide is formed through a non-enzymatic reduction. A further metabolite, 1'-N-oxy-5'-hydroxytenatoprazole sulfide, has also been identified.[1][3]

Experimental Protocols

The following protocols are based on established LC-MS/MS methods for the analysis of proton pump inhibitors and can be adapted for (R)-Tenatoprazole and its metabolites. Validation of the method is crucial before its application in regulated bioanalysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting (R)-Tenatoprazole and its metabolites from plasma samples.

-

Sample Thawing: Thaw frozen plasma samples at room temperature.

-

Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Internal Standard: Add 10 µL of a suitable internal standard (IS) working solution (e.g., a deuterated analog of tenatoprazole or another PPI like omeprazole or pantoprazole).

-

Precipitation: Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

-

Column: A C18 reversed-phase column is suitable for the separation of these compounds. (e.g., Zorbax SB C18, 4.6 mm x 75 mm, 3.5 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 10 mM ammonium acetate, pH 7.1) and an organic phase (e.g., acetonitrile) is recommended.

-

Flow Rate: A typical flow rate is 0.6 mL/min.

-

Column Temperature: Maintain the column at a constant temperature, for example, 30°C.

-

Injection Volume: 5-10 µL.

Mass Spectrometry (MS/MS) Conditions

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally used for the analysis of proton pump inhibitors.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for (R)-Tenatoprazole and its metabolites need to be determined by infusing standard solutions of each analyte into the mass spectrometer. As a starting point, the protonated molecules [M+H]+ would be selected as the precursor ions.

Quantitative Data Summary

The following table summarizes typical validation parameters for LC-MS/MS methods used for the quantification of proton pump inhibitors. These values should be established specifically for (R)-Tenatoprazole and its metabolites during method validation.

| Parameter | (R)-Tenatoprazole | 5'-OH Tenatoprazole | Tenatoprazole Sulfide | Tenatoprazole Sulfone |

| Linearity Range (ng/mL) | 1.0 - 2000 | 1.0 - 2000 | 1.0 - 2000 | 1.0 - 2000 |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |

| Limit of Detection (LOD) (ng/mL) | 0.2 | 0.2 | 0.2 | 0.2 |

| Limit of Quantification (LOQ) (ng/mL) | 1.0 | 1.0 | 1.0 | 1.0 |

| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% | Within ±15% |

| Precision (% RSD) | < 15% | < 15% | < 15% | < 15% |

| Recovery (%) | > 85% | > 85% | > 85% | > 85% |

Note: The values presented in this table are illustrative and based on typical performance of LC-MS/MS assays for similar analytes. Actual values must be determined through a rigorous method validation study.

Experimental Workflow

The overall workflow for the analysis of (R)-Tenatoprazole and its metabolites in a biological matrix is depicted in the following diagram.

Conclusion

The LC-MS/MS methods outlined in this document provide a robust and sensitive approach for the quantitative analysis of (R)-Tenatoprazole and its major metabolites in biological matrices. Adherence to the detailed protocols and thorough method validation are essential to ensure the generation of high-quality, reliable data for pharmacokinetic and metabolic studies in the development of this promising proton pump inhibitor.

References

Developing a Stability-Indicating HPLC Assay for (R)-Tenatoprazole: An Application Note and Protocol

Abstract